molecular formula C15H18N2 B13588165 6-(Piperidin-3-ylmethyl)quinoline

6-(Piperidin-3-ylmethyl)quinoline

Cat. No.: B13588165
M. Wt: 226.32 g/mol
InChI Key: OMJASBSVENNOHR-UHFFFAOYSA-N
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Description

6-(Piperidin-3-ylmethyl)quinoline: is a heterocyclic compound that combines the structural features of quinoline and piperidine Quinoline is a nitrogen-containing aromatic compound, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-3-ylmethyl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. For example, the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, can be adapted to include piperidine moieties . Additionally, transition metal-catalyzed reactions and green chemistry approaches, such as using ionic liquids or microwave irradiation, have been explored to improve yield and reduce environmental impact .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Uniqueness: 6-(Piperidin-3-ylmethyl)quinoline is unique due to its combined structural features of quinoline and piperidine, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

6-(piperidin-3-ylmethyl)quinoline

InChI

InChI=1S/C15H18N2/c1-3-13(11-16-7-1)9-12-5-6-15-14(10-12)4-2-8-17-15/h2,4-6,8,10,13,16H,1,3,7,9,11H2

InChI Key

OMJASBSVENNOHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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